1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile
Description
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H9FN2O/c9-4-8(12)6-11-3-1-2-7(11)5-10/h1-3,8,12H,4,6H2 |
InChI Key |
DIWLGZCSARCTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C#N)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of a pyrrole derivative with a fluoroalkylating agent. One common method includes the use of 1,2-epoxypropyl tosylate and a fluoride source, such as potassium fluoride, under controlled conditions to introduce the fluoro and hydroxypropyl groups . The reaction is usually carried out in an organic solvent like acetonitrile, and the product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound may involve automated synthesis using specialized equipment to ensure high yield and purity. The use of automated radiosynthesizers, for instance, allows for precise control over reaction parameters and efficient purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-(3-Fluoro-2-oxopropyl)-1H-pyrrole-2-carbonitrile.
Reduction: 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-amine.
Substitution: 1-(3-Methoxy-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiotracer in positron emission tomography (PET) imaging.
Medicine: Explored for its potential therapeutic properties, including its role in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, as a radiotracer, it binds to hypoxic regions in tissues, allowing for imaging of these areas using PET . The fluoro group enhances its binding affinity and stability, making it a valuable tool in diagnostic imaging.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile with structurally related pyrrole-2-carbonitrile derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Observations
Substituent Flexibility vs. In contrast, cyclopentenyl (Compound 12 ) and benzoxazine (Compound 25 ) substituents introduce rigidity, which may restrict motion but improve selectivity.
Electronic Effects :
- The fluorine atom in the target compound and Compound 25 enhances lipophilicity and metabolic stability. The nitrile group (-CN) in all compounds acts as a strong electron-withdrawing group, influencing reactivity and intermolecular interactions.
Compound 25 involves preparative thin-layer chromatography, indicating higher purification challenges due to its heterocyclic system.
Biological Relevance :
- Compound 25 demonstrates receptor-binding affinity, suggesting fluorinated pyrrole-carbonitriles may target specific biological pathways. The pyrimidinyl group in Compound 145 could engage in π-π stacking or hydrogen bonding, a feature absent in the target compound.
Table 2: Spectroscopic Data Comparison
Physicochemical Properties
- Solubility : Hydroxyl-containing compounds (e.g., target compound, Compound 12) are likely more polar and water-soluble than alkyl-substituted derivatives (e.g., 1-isopropyl compound ).
Biological Activity
1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (CAS No. 1856215-12-7) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : CHFNO
- Molecular Weight : 168.17 g/mol
- Chemical Structure : The compound consists of a pyrrole ring substituted with a hydroxypropyl group and a cyano group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Recent research indicates that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile have been evaluated for their cytotoxic effects on several cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 26 | Induction of apoptosis |
| Compound B | MCF-7 | 3.3 | Cell cycle arrest |
| Compound C | HCT116 | 1.6 | Autophagy induction |
These findings suggest that the structural features of pyrrole derivatives, including the presence of fluorine and hydroxy groups, enhance their interaction with cellular targets involved in cancer progression.
The mechanisms underlying the anticancer activity of pyrrole derivatives often involve:
- Induction of Apoptosis : Many studies have shown that these compounds can trigger programmed cell death in cancer cells, leading to reduced tumor growth.
- Cell Cycle Arrest : Certain derivatives have been documented to halt the cell cycle at specific phases, preventing further proliferation.
- Autophagy Modulation : Some compounds induce autophagy, a process that can lead to cell death in cancer cells under certain conditions.
Case Studies
Several case studies have highlighted the efficacy of pyrrole derivatives in preclinical models:
-
Study on A549 Cell Line :
- Researchers synthesized a series of pyrrole-based compounds, including 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.
- Results showed that this compound exhibited significant cytotoxicity with an IC value comparable to established chemotherapeutics.
-
MCF-7 Cell Line Evaluation :
- In vitro assays revealed that the compound effectively inhibited the growth of MCF-7 breast cancer cells.
- Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
